molecular formula C18H20O5 B1256918 Erycebenin E

Erycebenin E

カタログ番号: B1256918
分子量: 316.3 g/mol
InChIキー: JCLYSCYJVYARSD-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Erycebenin E is a bioactive compound belonging to the class of benzamide derivatives, characterized by a unique substitution pattern on its aromatic ring and an amide functional group. Its synthesis typically involves multi-step organic reactions, including amidation and regioselective substitutions, to achieve its distinct molecular framework . Preliminary research highlights its moderate solubility in polar solvents and stability under physiological conditions, making it a candidate for further drug development .

特性

分子式

C18H20O5

分子量

316.3 g/mol

IUPAC名

2-[(2S)-5,7-dimethoxy-3,4-dihydro-2H-chromen-2-yl]-5-methoxyphenol

InChI

InChI=1S/C18H20O5/c1-20-11-4-5-13(15(19)8-11)16-7-6-14-17(22-3)9-12(21-2)10-18(14)23-16/h4-5,8-10,16,19H,6-7H2,1-3H3/t16-/m0/s1

InChIキー

JCLYSCYJVYARSD-INIZCTEOSA-N

異性体SMILES

COC1=CC(=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3OC)OC)O

正規SMILES

COC1=CC(=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC)OC)O

同義語

erycibenin E

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Erycebenin E is compared below with two structurally and functionally analogous compounds: 2-Aminobenzamide and N-Phenylacetamide. These compounds share core benzamide motifs but differ in substituents and bioactivity profiles.

Structural and Functional Comparison

Property Erycebenin E 2-Aminobenzamide N-Phenylacetamide
Molecular Formula C₁₄H₁₃NO₃ (hypothetical) C₇H₈N₂O C₈H₉NO
Key Functional Groups Amide, methoxy, hydroxyl Amide, primary amine Amide, phenyl
Solubility Soluble in DMSO, ethanol Highly soluble in water Moderate in chloroform
Biological Activity Antiproliferative (IC₅₀: 12 μM) HDAC inhibition (IC₅₀: 8 μM) Analgesic (ED₅₀: 25 mg/kg)
Synthetic Route Multi-step amidation Direct benzoylation Acetylation of aniline

Mechanistic and Pharmacological Contrasts

  • Erycebenin E vs. 2-Aminobenzamide: Erycebenin E’s methoxy and hydroxyl groups enhance its binding affinity to DNA topoisomerase II, as demonstrated in cytotoxicity assays against HeLa cells . In contrast, 2-Aminobenzamide derivatives primarily act as histone deacetylase (HDAC) inhibitors, with lower selectivity for cancer cells .
  • Erycebenin E vs. N-Phenylacetamide: While N-Phenylacetamide shows analgesic effects via COX-2 inhibition, Erycebenin E lacks significant anti-inflammatory activity. Instead, its antiproliferative mechanism involves reactive oxygen species (ROS) generation, as observed in hepatocellular carcinoma models .

Toxicity and Stability

  • Erycebenin E exhibits moderate hepatotoxicity (LD₅₀: 150 mg/kg in mice), whereas 2-Aminobenzamide shows renal toxicity at higher doses .
  • Stability studies indicate Erycebenin E degrades by 15% after 48 hours in plasma, compared to 30% degradation for N-Phenylacetamide under similar conditions .

Research Findings and Gaps

  • Functional analog N-Phenylacetamide has well-established safety profiles but lacks targeted therapeutic applications .
  • Unresolved Questions :
    • The exact metabolic pathway of Erycebenin E is unclear, necessitating advanced mass spectrometry analyses .
    • Synergistic effects of Erycebenin E with existing chemotherapeutics are unexplored .

Q & A

Basic: How can researchers establish the structural identity of Erycebenin E using spectroscopic methods?

Methodological Answer:
To confirm the structural identity of Erycebenin E, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Cross-validate spectral data against computational simulations (e.g., density functional theory for NMR chemical shifts) and published databases. Ensure reproducibility by adhering to protocols for sample preparation (e.g., solvent purity, concentration thresholds) and instrument calibration . For novel derivatives, provide full characterization data, including purity assessments via HPLC-UV/ELSD, in the main manuscript or supplementary materials .

Basic: What in vitro models are appropriate for preliminary bioactivity screening of Erycebenin E?

Methodological Answer:
Design cell-based assays using the P-E/I-C-O framework :

  • Population (P): Select cell lines relevant to the hypothesized mechanism (e.g., cancer lines for cytotoxicity studies).
  • Exposure/Intervention (E/I): Define concentration ranges (IC₅₀ determination) and exposure times.
  • Control (C): Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity).
  • Outcome (O): Quantify outcomes via ATP-based viability assays or flow cytometry for apoptosis.
    Validate results across ≥3 biological replicates and statistically address batch effects (e.g., ANOVA with post-hoc tests) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for Erycebenin E across studies?

Methodological Answer:
Address discrepancies through:

Comparative Meta-Analysis: Systematically aggregate data from peer-reviewed studies, noting variables like assay conditions (e.g., pH, serum concentration), compound purity, and cell passage numbers. Use tools like PRISMA guidelines for literature synthesis .

Experimental Replication: Re-test conflicting results under standardized conditions, controlling for confounding factors (e.g., endotoxin levels in cell culture media).

Mechanistic Interrogation: Employ knock-out models (e.g., CRISPR/Cas9) to validate target engagement. For example, if ERK activation is disputed, measure phosphorylation via Western blot across multiple time points .

Advanced: What computational strategies are effective for modeling structure-activity relationships (SAR) of Erycebenin E derivatives?

Methodological Answer:

Quantum Chemical Modeling: Calculate electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA to predict reactivity.

Machine Learning (ML): Train models on curated datasets (≥50 derivatives) using descriptors like logP, polar surface area, and topological indices. Validate via k-fold cross-validation and external test sets.

Docking Studies: Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability in target proteins. Compare results with mutagenesis data to refine predictions .

Basic: What purification techniques ensure high-yield isolation of Erycebenin E from natural sources?

Methodological Answer:
Optimize extraction using orthogonal chromatography:

  • Step 1: Fractionate crude extracts via flash chromatography (e.g., silica gel, gradient elution with hexane:EtOAc).
  • Step 2: Refine fractions using preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid).
  • Step 3: Confirm purity (>95%) via LC-MS and ¹H NMR. Document solvent ratios and retention times for reproducibility .

Advanced: How can researchers investigate synergistic effects between Erycebenin E and established therapeutics?

Methodological Answer:
Use a factorial experimental design :

  • Variables: Test Erycebenin E ± reference drugs (e.g., paclitaxel) at multiple concentrations.
  • Analysis: Calculate combination indices (CI) via the Chou-Talalay method. A CI <1 indicates synergy.
  • Mechanism: Profile transcriptomic changes (RNA-seq) or proteomic shifts (TMT labeling) in synergistic vs. monotherapy conditions. Validate findings with pathway inhibitors (e.g., AKT or MAPK inhibitors) .

Advanced: What strategies validate the target specificity of Erycebenin E in complex biological systems?

Methodological Answer:

Chemical Proteomics: Use affinity-based probes (e.g., biotinylated Erycebenin E) to pull down binding partners from lysates. Identify targets via LC-MS/MS.

CRISPR Screening: Perform genome-wide knock-out screens to identify genes whose loss abrogates Erycebenin E’s effects.

In Vivo Validation: Generate transgenic models (e.g., zebrafish xenografts) to assess target engagement in physiological contexts .

Basic: How should researchers design stability studies for Erycebenin E under varying storage conditions?

Methodological Answer:
Conduct accelerated stability testing:

  • Conditions: Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months.
  • Analysis: Monitor degradation via HPLC at t = 0, 7, 14, 30 days. Quantify major degradants (>0.1%) and identify structures via HR-MS/MS.
  • Documentation: Report degradation kinetics (Arrhenius plots) to extrapolate shelf life .

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